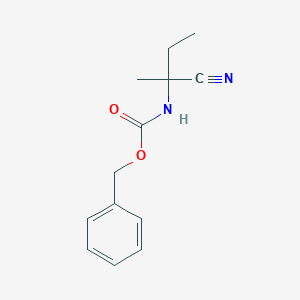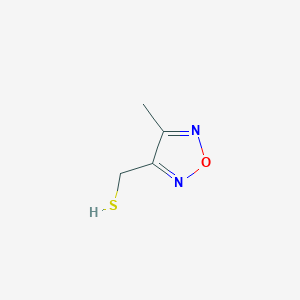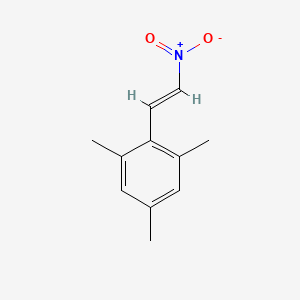
2,4,6-Trimethyl-beta-nitrostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-beta-nitrostyrene is an organic compound with the molecular formula C11H13NO2. It is a derivative of beta-nitrostyrene, characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is known for its applications in various fields, including organic synthesis and materials science .
Métodos De Preparación
2,4,6-Trimethyl-beta-nitrostyrene can be synthesized through several methods. One common approach is the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitromethane in the presence of a base . This reaction can be carried out under conventional heating or microwave-assisted conditions to improve yield and reduce reaction time . Industrial production methods may involve the direct nitration of styrene derivatives using nitric oxide .
Análisis De Reacciones Químicas
2,4,6-Trimethyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzaldehyde derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include sodium borohydride, copper(II) chloride, and various oxidizing agents. The major products formed from these reactions include amines, aldehydes, and substituted benzene derivatives .
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-beta-nitrostyrene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: This compound is used in the development of advanced materials, such as polymers and resins.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms due to its reactivity and functional group versatility.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-beta-nitrostyrene involves its reactivity towards nucleophiles and electrophiles. The nitro group (-NO2) is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including reductions and substitutions . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
2,4,6-Trimethyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives, such as:
Beta-nitrostyrene: Lacks the methyl groups and has different reactivity and applications.
2,4,6-Trimethylstyrene: Lacks the nitro group and exhibits different chemical behavior.
2,4,6-Trimethylbenzaldehyde: Contains an aldehyde group instead of a nitro group, leading to different reactivity and uses.
The presence of the nitro group and the specific substitution pattern in this compound makes it unique in terms of its chemical properties and applications.
Propiedades
Número CAS |
116272-77-6 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |
Clave InChI |
AFHLPYVSGULXDW-SNAWJCMRSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)/C=C/[N+](=O)[O-])C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C=C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


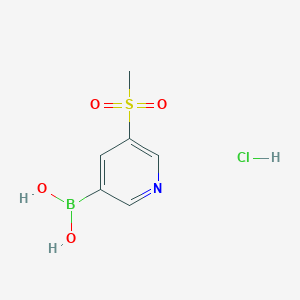
![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
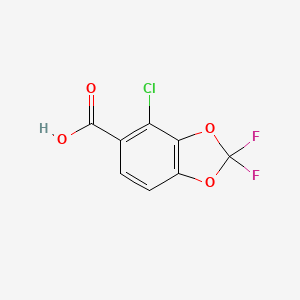
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
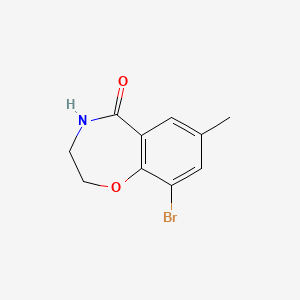
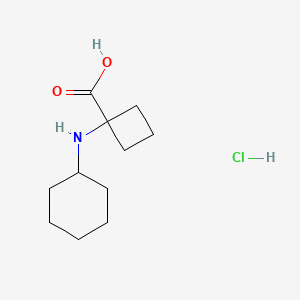
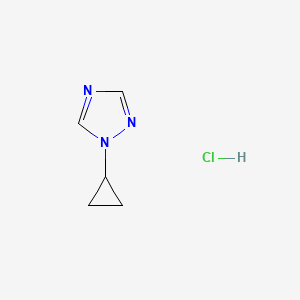
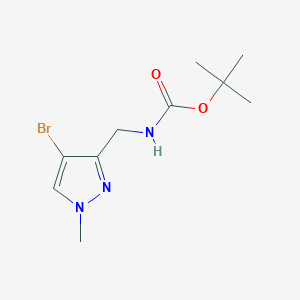
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)
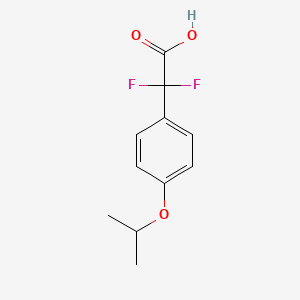
![2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
